[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
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Overview
Description
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid is a synthetic organic compound with the molecular formula C12H9ClN2O3S and a molecular weight of 296.73 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
Preparation Methods
The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Scientific Research Applications
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, potentially inhibiting their activity . This interaction is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s binding affinity to its targets . The exact pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid can be compared with other thiazole derivatives such as:
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid: Contains a fluorine atom, which can affect its pharmacokinetic properties.
[2-(4-Methyl-benzoylamino)-thiazol-4-yl]-acetic acid: The presence of a methyl group can influence its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSZHVERDDFMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350359 |
Source
|
Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-78-3 |
Source
|
Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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